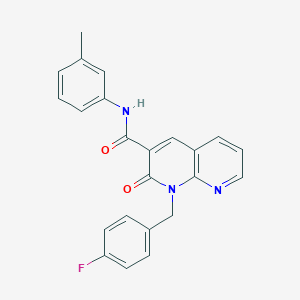

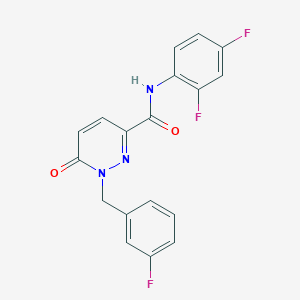

![molecular formula C15H7F6N3O5 B2773184 N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 24094-66-4](/img/structure/B2773184.png)

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a compound that is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines etc . It’s also used as an active pharmaceutical intermediate .

Synthesis Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea” is a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .

Chemical Reactions Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea” is used extensively in promoting organic transformations . It’s also used in the synthesis of enantioselective β-amino acids via asymmetric Mannich reaction .

Wissenschaftliche Forschungsanwendungen

Chiral Discrimination and Solvating Agents

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide derivatives have been synthesized and utilized as chiral solvating agents (CSAs) for the discrimination of optically active substrates through hydrogen-bonding in NMR. These compounds effectively differentiate chiral amides, sulfoxides, α-substituted acids, α-hydroxy ketone, epoxy ketone, and N-protected amino acids, providing a practical application in determining optical purity (Jain, Patel, & Bedekar, 2015).

Material Science and Polymer Synthesis

Research into novel diamine monomers containing fluorine and phosphine oxide moieties for polyimide synthesis has shown that derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide contribute to high thermal stability, low birefringence, and good adhesive properties in polyimides, highlighting their potential in advanced material applications (Jeong, Kim, & Yoon, 2001).

Biosensing Applications

These compounds have been integrated into nanocomposite-modified electrodes for biosensing, demonstrating potent electron mediating behavior and enabling the electrocatalytic determination of biologically relevant molecules like glutathione and piroxicam. This opens up new avenues in the development of sensitive and selective biosensors (Karimi-Maleh et al., 2014).

Organic Synthesis and Catalysis

Derivatives of this compound have been used in organic synthesis, such as in the Julia-Kocienski olefination reaction, where 3,5-bis(trifluoromethyl)phenyl sulfones serve as precursors for the formation of various alkenes and dienes. This showcases their utility in facilitating complex chemical transformations (Alonso et al., 2005).

Environmental Applications

Investigations into the decomposition of 3,5-dinitrobenzamide in water treatment processes have highlighted the role of advanced oxidation processes in efficiently breaking down this compound, suggesting its derivatives could be explored for environmental remediation purposes (Yan et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F6N3O5/c16-14(17,18)8-3-9(15(19,20)21)5-10(4-8)22-13(25)7-1-11(23(26)27)6-12(2-7)24(28)29/h1-6H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQMSJTVMLPKIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F6N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

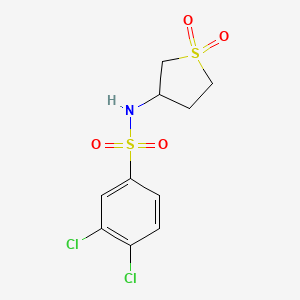

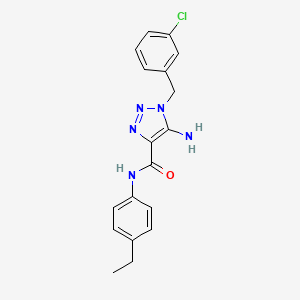

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)

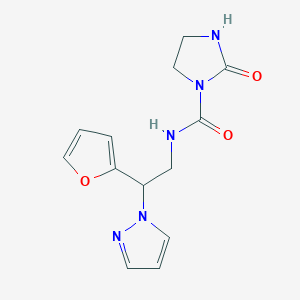

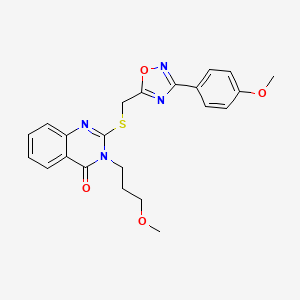

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)

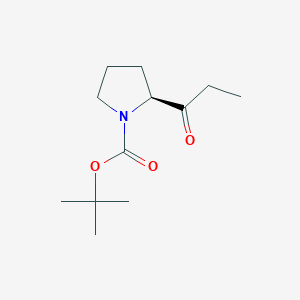

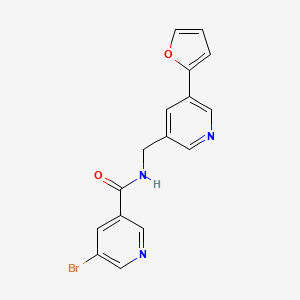

![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)